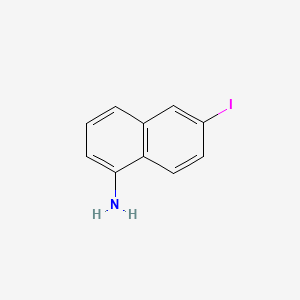

1-Amino-6-Iodonaphthalene

Description

Structure

3D Structure

Properties

IUPAC Name |

6-iodonaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8IN/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h1-6H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFQMXIBGRQGOJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)I)C(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00668503 | |

| Record name | 6-Iodonaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00668503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133298-67-6 | |

| Record name | 6-Iodonaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00668503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 1-Amino-6-Iodonaphthalene

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and materials science, the precise assembly of molecular scaffolds is paramount. Naphthalene derivatives, in particular, continue to serve as privileged structures, offering a rigid and tunable platform for the development of novel therapeutics and functional materials. Among these, 1-Amino-6-Iodonaphthalene stands out as a versatile building block, combining a nucleophilic amino group and a readily functionalized iodo substituent. This guide provides a comprehensive, field-proven approach to the synthesis and characterization of this valuable compound, moving beyond a mere recitation of steps to elucidate the underlying chemical principles and rationale that govern each stage of the process.

Strategic Synthesis: A Multi-Step Approach to 1-Amino-6-Iodonaphthalene

While several theoretical pathways to 1-Amino-6-Iodonaphthalene can be envisioned, a robust and reproducible strategy involves a multi-step sequence commencing with readily available precursors. The chosen route emphasizes regiochemical control and utilizes well-established, high-yielding transformations. Our synthetic journey begins with the conversion of 6-aminonaphthalene-1-carboxylic acid to its iodo-substituted counterpart, followed by a Curtius rearrangement to install the desired amino functionality.

Workflow of the Synthesis of 1-Amino-6-Iodonaphthalene

Caption: Synthetic workflow for 1-Amino-6-Iodonaphthalene.

Part 1: Synthesis of the Key Intermediate: 6-Iodonaphthalene-1-carboxylic acid

The initial phase of our synthesis focuses on the preparation of the crucial intermediate, 6-iodonaphthalene-1-carboxylic acid, from 6-aminonaphthalene-1-carboxylic acid. This transformation is efficiently achieved through a Sandmeyer-type reaction.[1][2][3]

Underlying Principle of the Sandmeyer Reaction: The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the conversion of a primary aromatic amine into a variety of functional groups, including halogens, via a diazonium salt intermediate.[1][4] The process involves two key stages: diazotization of the amine with nitrous acid (generated in situ from sodium nitrite and a strong acid), followed by the substitution of the diazonium group with a nucleophile, in this case, iodide.

Experimental Protocol: Synthesis of 6-Iodonaphthalene-1-carboxylic acid

-

Diazotization:

-

Suspend 6-aminonaphthalene-1-carboxylic acid in a dilute aqueous solution of hydrochloric acid (e.g., 2 M) at 0-5 °C in an ice-water bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. The reaction is exothermic and careful temperature control is crucial to prevent the premature decomposition of the diazonium salt.

-

Stir the mixture for 30-60 minutes at 0-5 °C after the addition is complete to ensure full conversion to the diazonium salt. The resulting solution should be clear.

-

-

Iodination:

-

In a separate flask, dissolve potassium iodide in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

-

Allow the reaction mixture to warm to room temperature and continue stirring for several hours to ensure complete substitution.

-

The crude 6-iodonaphthalene-1-carboxylic acid will precipitate out of the solution.

-

-

Purification:

-

Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove inorganic salts.

-

Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water.

-

Part 2: The Curtius Rearrangement: From Carboxylic Acid to Amine

With the key iodo-substituted carboxylic acid in hand, the next critical step is the introduction of the amino group at the 1-position. The Curtius rearrangement offers a reliable and high-yielding method for this transformation.[5][6]

The Elegance of the Curtius Rearrangement: This reaction proceeds through the thermal or photochemical decomposition of an acyl azide to an isocyanate, with the loss of nitrogen gas.[5] The isocyanate is a highly reactive intermediate that can be trapped with various nucleophiles. In our case, hydrolysis of the isocyanate will lead to the desired primary amine. A significant advantage of the Curtius rearrangement is that it generally proceeds with retention of configuration and is tolerant of a wide range of functional groups.[6]

Experimental Protocol: Synthesis of 1-Amino-6-Iodonaphthalene

-

Acyl Azide Formation:

-

Convert 6-iodonaphthalene-1-carboxylic acid to its corresponding acyl chloride by reacting it with thionyl chloride or oxalyl chloride in an inert solvent (e.g., dichloromethane or toluene) with a catalytic amount of dimethylformamide (DMF).

-

After removing the excess reagent under reduced pressure, dissolve the crude acyl chloride in a suitable aprotic solvent like acetone or tetrahydrofuran (THF).

-

Cool the solution in an ice bath and add an aqueous solution of sodium azide dropwise with vigorous stirring. The acyl azide will precipitate or can be extracted.

-

Safety Precaution: Acyl azides are potentially explosive and should be handled with care, avoiding heat and friction. It is often preferable to use them immediately in the next step without isolation.

-

-

Rearrangement and Hydrolysis:

-

Carefully transfer the acyl azide (or the reaction mixture containing it) to a flask containing a high-boiling inert solvent such as toluene.

-

Heat the solution to reflux. The acyl azide will rearrange to the corresponding isocyanate with the evolution of nitrogen gas. The reaction can be monitored by the cessation of gas evolution.

-

After the rearrangement is complete, cool the reaction mixture and add an aqueous acid solution (e.g., dilute HCl or H₂SO₄).

-

Heat the biphasic mixture to reflux to hydrolyze the isocyanate to the primary amine.

-

-

Purification:

-

After cooling, neutralize the reaction mixture with a base (e.g., NaOH or NaHCO₃) and extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-Amino-6-Iodonaphthalene.

-

The final product can be purified by column chromatography on silica gel or by recrystallization.

-

Rigorous Characterization of 1-Amino-6-Iodonaphthalene

The unambiguous identification and confirmation of the purity of the synthesized 1-Amino-6-Iodonaphthalene are achieved through a combination of spectroscopic techniques.

Workflow for Spectroscopic Analysis

Caption: Workflow for the comprehensive spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of 1-Amino-6-Iodonaphthalene. The predicted chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing, anisotropic effects of the iodine atom on the naphthalene ring system.

| Spectroscopic Data (Predicted) | |

| ¹H NMR (in CDCl₃, ppm) | Aromatic Protons: 7.0 - 8.2 ppm. The protons on the aminonaphthalene ring will be more shielded (upfield) compared to those on the iodonaphthalene ring. The coupling patterns will be complex due to the disubstituted naphthalene system. A broad singlet corresponding to the -NH₂ protons is also expected, typically in the range of 3.5-5.0 ppm, which is exchangeable with D₂O. |

| ¹³C NMR (in CDCl₃, ppm) | Aromatic Carbons: 90 - 150 ppm. The carbon bearing the amino group will be significantly shielded, while the carbon attached to the iodine atom will be deshielded. The remaining eight aromatic carbons will have distinct chemical shifts based on their position relative to the two substituents. |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides valuable information about the functional groups present in the molecule.

| FTIR Data (Predicted) | |

| N-H Stretching | 3300 - 3500 cm⁻¹ (a doublet for the primary amine, corresponding to symmetric and asymmetric stretching). |

| C-N Stretching | 1250 - 1350 cm⁻¹. |

| Aromatic C-H Stretching | ~3050 cm⁻¹. |

| Aromatic C=C Stretching | 1500 - 1600 cm⁻¹. |

| C-I Stretching | 500 - 600 cm⁻¹ (typically weak). |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

| Mass Spectrometry Data (Predicted) | |

| Molecular Ion Peak (M⁺) | m/z = 269. The molecular ion peak should be prominent. |

| Key Fragmentation Peaks | A characteristic peak at m/z = 142, corresponding to the loss of the iodine atom ([M-I]⁺). Another significant peak at m/z = 127, corresponding to the iodine cation (I⁺). Fragmentation may also show the loss of the amino group ([M-NH₂]⁺) at m/z = 253 and the naphthalene cation at m/z = 127. |

Conclusion and Outlook

This guide has detailed a logical and robust pathway for the synthesis of 1-Amino-6-Iodonaphthalene, a molecule of significant interest in medicinal chemistry and materials science. By leveraging a Sandmeyer-type reaction to create a key carboxylic acid intermediate, followed by a Curtius rearrangement, we can achieve the desired product with high regiochemical control. The comprehensive characterization protocol outlined, utilizing NMR, FTIR, and mass spectrometry, ensures the unambiguous identification and purity assessment of the final compound. The principles and methodologies presented herein are not only applicable to the specific target molecule but also serve as a foundational framework for the synthesis of other substituted naphthalene derivatives, empowering researchers to explore new frontiers in chemical synthesis.

References

-

Wikipedia. Sandmeyer reaction. [Link]

-

Organic Chemistry Portal. Sandmeyer Reaction. [Link]

-

L.S.College, Muzaffarpur. Sandmeyer reaction. [Link]

-

Pundir, S., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2827-2854. [Link]

-

Wikipedia. Curtius rearrangement. [Link]

-

Kaur, H., et al. (2019). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. Organic & Biomolecular Chemistry, 17(20), 4948-4978. [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Sandmeyer Reaction [organic-chemistry.org]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN1194972A - Process for preparing 1,5-dinitro naphthalene and 1,8-dinitro naphthalene - Google Patents [patents.google.com]

- 6. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]

An In-depth Technical Guide to the Physicochemical Properties of 1-Amino-6-Iodonaphthalene

Abstract

1-Amino-6-iodonaphthalene, a substituted naphthalene derivative, represents a molecule of significant interest in the fields of medicinal chemistry and materials science. Its unique combination of a nucleophilic amino group and a readily displaceable iodo group on a rigid aromatic scaffold makes it a versatile building block for the synthesis of more complex molecular architectures. Understanding the fundamental physicochemical properties of this compound is paramount for its effective utilization in research and development. This guide provides a comprehensive analysis of the structural, physical, and spectroscopic characteristics of 1-Amino-6-iodonaphthalene, alongside detailed, field-proven protocols for their experimental determination. The narrative emphasizes the causal relationships between molecular structure and observable properties, offering researchers and drug development professionals the foundational knowledge required to harness the full potential of this compound.

Introduction: The Strategic Importance of 1-Amino-6-Iodonaphthalene

The naphthalene scaffold is a privileged structure in drug discovery, appearing in numerous FDA-approved therapeutics.[1] Its rigid, bicyclic aromatic system provides a well-defined framework for the spatial orientation of functional groups, facilitating precise interactions with biological targets.[1] The introduction of an amino group and an iodine atom at the 1- and 6-positions, respectively, imparts a unique set of properties to the naphthalene core. The amino group serves as a key hydrogen bond donor and a site for derivatization, while the iodine atom can be readily substituted via cross-coupling reactions, enabling the construction of diverse molecular libraries.[2]

This guide will systematically explore the key physicochemical attributes of 1-Amino-6-iodonaphthalene, providing both predicted data and insights gleaned from analogous compounds. Each section is designed to not only present factual information but also to explain the underlying chemical principles, thereby equipping the reader with a robust understanding of this important synthetic intermediate.

Molecular and Structural Characteristics

The foundational properties of a molecule are dictated by its structure. 1-Amino-6-iodonaphthalene is an aromatic compound with the molecular formula C₁₀H₈IN.

Table 1: Core Molecular and Structural Data for 1-Amino-6-Iodonaphthalene

| Property | Value | Source |

| IUPAC Name | 6-Iodonaphthalen-1-amine | --- |

| Synonyms | 1-Amino-6-iodonaphthalene, 6-Iodo-1-naphthylamine | --- |

| Molecular Formula | C₁₀H₈IN | --- |

| Molecular Weight | 269.08 g/mol | Calculated |

| Canonical SMILES | C1=CC(=C(C=C1)N)C2=C(C=C(C=C2)I) | --- |

| InChI Key | YWXBGXNWBGMJST-UHFFFAOYSA-N | --- |

The presence of both an electron-donating amino group (-NH₂) and an electron-withdrawing, yet polarizable, iodo group (-I) on the naphthalene ring system creates a molecule with distinct electronic and steric properties that influence its reactivity and intermolecular interactions.

Core Physicochemical Properties: A Quantitative Overview

A summary of the key physicochemical properties of 1-Amino-6-iodonaphthalene is presented in Table 2. It is crucial to note that due to a lack of extensive experimental data in publicly available literature, several of these values are predictions derived from computational models. Such predictions are invaluable for initial experimental design but should be confirmed empirically.

Table 2: Summary of Key Physicochemical Properties of 1-Amino-6-Iodonaphthalene

| Property | Predicted/Estimated Value | Significance in Drug Development |

| Melting Point (°C) | > 200 (Estimated) | Influences formulation, stability, and purification. |

| Boiling Point (°C) | Not available | High, typical for substituted naphthalenes. |

| Water Solubility | Low | Affects bioavailability and formulation options. |

| LogP (Octanol/Water) | ~3.5 - 4.0 (Predicted)[3][4] | Key indicator of lipophilicity, impacting membrane permeability and metabolism. |

| pKa (Basic) | ~3.5 - 4.5 (Predicted)[5] | Determines the ionization state at physiological pH, affecting solubility and target binding. |

The relatively high melting point can be attributed to the planar, rigid aromatic structure and the potential for intermolecular hydrogen bonding via the amino group, which requires significant energy to disrupt the crystal lattice. The predicted low water solubility and high LogP value are characteristic of a lipophilic molecule, a critical consideration for its behavior in biological systems.

Spectroscopic Profile: Deciphering the Molecular Fingerprint

The spectroscopic profile of a compound provides a unique fingerprint, allowing for its identification and structural elucidation. The following sections detail the expected spectral characteristics of 1-Amino-6-iodonaphthalene based on the known effects of its constituent functional groups.[6][7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution.

-

¹H NMR: The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically δ 7.0-8.5 ppm).[9] The protons on the naphthalene ring will exhibit coupling to their neighbors, resulting in doublets and triplets. The protons on the ring bearing the amino group will be shifted to a slightly higher field (lower ppm) compared to those on the iodine-substituted ring due to the electron-donating nature of the amino group. The amine protons (-NH₂) will likely appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent.[10]

-

¹³C NMR: The carbon NMR spectrum will display ten distinct signals for the ten carbon atoms of the naphthalene core, as they are in unique chemical environments.[11] The carbon atom attached to the iodine (C-I) will be significantly shifted to a higher field (lower ppm, ~90-100 ppm) due to the heavy atom effect of iodine.[12] Conversely, the carbon atom bonded to the amino group (C-N) will be deshielded and appear at a lower field (higher ppm, ~140-150 ppm) compared to unsubstituted naphthalene carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[13]

-

N-H Stretch: As a primary aromatic amine, 1-Amino-6-iodonaphthalene will exhibit two characteristic N-H stretching bands in the region of 3300-3500 cm⁻¹.[14] These correspond to the symmetric and asymmetric stretching vibrations of the -NH₂ group.

-

C-N Stretch: A strong absorption band between 1250-1350 cm⁻¹ is indicative of the aromatic C-N stretching vibration.[14]

-

Aromatic C-H and C=C Stretches: Absorptions for aromatic C-H stretching will be observed just above 3000 cm⁻¹, while aromatic C=C ring stretching vibrations will appear in the 1400-1600 cm⁻¹ region.

-

C-I Stretch: The carbon-iodine stretching vibration is expected to appear in the far-infrared region, typically between 500-600 cm⁻¹, and is often weak.[8]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Naphthalene and its derivatives are known to have strong ultraviolet absorptions due to π-π* transitions within the aromatic system.[15][16] The presence of the amino group, an auxochrome, is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted naphthalene.[8] Typical λₘₐₓ values are expected in the range of 220-350 nm.[8]

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule.

-

Molecular Ion Peak ([M]⁺): The molecular ion peak for 1-Amino-6-iodonaphthalene is expected at an m/z (mass-to-charge ratio) of 269, corresponding to the molecular weight of the compound.

-

Key Fragmentation Patterns: A prominent peak at m/z 142 is anticipated, resulting from the loss of the iodine atom ([M-I]⁺).[5] Another characteristic fragmentation would be the loss of the amino group, leading to a peak at m/z 253 ([M-NH₂]⁺).[8] The presence of iodine will also give a characteristic isotopic pattern, although the natural abundance of isotopes other than ¹²⁷I is very low.

Experimental Protocols for Physicochemical Property Determination

To ensure scientific integrity and reproducibility, standardized protocols must be employed for the determination of physicochemical properties. The following sections provide detailed, step-by-step methodologies for key experiments.

Protocol for Melting Point Determination

The melting point is a fundamental physical property that provides an indication of purity. A sharp melting range (typically 0.5-1.0 °C) is characteristic of a pure crystalline solid.

Methodology:

-

Sample Preparation: Finely powder a small amount (1-2 mg) of dry 1-Amino-6-iodonaphthalene.

-

Capillary Loading: Tap the open end of a glass capillary tube into the powdered sample to load a small amount of material. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end to a height of 1-2 mm.

-

Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

-

Initial Rapid Determination: Heat the sample rapidly to obtain an approximate melting point range. This saves time in subsequent, more accurate measurements.

-

Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Begin heating again at a slow rate (1-2 °C per minute).

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting point is reported as the range T₁-T₂.

-

Replicates: Perform at least two more determinations to ensure the result is reproducible.

Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a given solvent.

Methodology:

-

System Preparation: To a series of glass vials, add a measured volume of the desired solvent (e.g., water, ethanol, DMSO).

-

Addition of Solute: Add an excess amount of 1-Amino-6-iodonaphthalene to each vial to ensure that a saturated solution is formed and solid material remains.

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for several hours to allow the excess solid to settle.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a syringe fitted with a filter (e.g., 0.22 µm) to remove any undissolved particles.

-

Quantification: Dilute the collected aliquot with a suitable solvent and determine the concentration of 1-Amino-6-iodonaphthalene using a calibrated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

Protocol for LogP Determination (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter in drug design.

Methodology:

-

Phase Pre-saturation: In a separatory funnel, mix equal volumes of 1-octanol and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4). Shake vigorously for 24 hours to ensure mutual saturation of the two phases. Allow the layers to separate completely.

-

Stock Solution Preparation: Prepare a stock solution of 1-Amino-6-iodonaphthalene in the pre-saturated 1-octanol.

-

Partitioning: In a glass vial, combine a known volume of the octanol stock solution with a known volume of the pre-saturated water phase (a 1:1 volume ratio is common).

-

Equilibration: Seal the vial and shake it gently for several hours to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: Centrifuge the vial at a low speed to ensure complete separation of the octanol and aqueous layers.

-

Sample Collection and Analysis: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in both the octanol (Cₒ) and aqueous (Cₐ) phases using a suitable analytical method like HPLC or UV-Vis spectroscopy.

-

Calculation: The partition coefficient (P) is the ratio of the concentrations: P = Cₒ / Cₐ. The LogP is the base-10 logarithm of this value: LogP = log₁₀(P) .

Visualization of Key Concepts and Workflows

Visual aids are essential for understanding complex relationships and procedures. The following diagrams, rendered in Graphviz DOT language, illustrate key aspects of this guide.

Caption: Relationship between molecular structure and key properties.

Caption: Workflow for LogP determination via the shake-flask method.

Conclusion

1-Amino-6-iodonaphthalene is a strategically important molecule with a rich physicochemical profile that underpins its utility in synthetic chemistry. While a comprehensive set of experimentally determined data is not yet available, this guide has synthesized predicted values with established principles to provide a robust working framework for researchers. The provided protocols offer a clear path to the empirical validation of these properties, ensuring scientific rigor. A thorough understanding of its solubility, lipophilicity, and spectroscopic characteristics is the first and most critical step toward its successful application in the design and discovery of novel pharmaceuticals and functional materials.

References

-

Eckert, F., & Klamt, A. (2014). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ, 2, e594. [Link]

-

Wang, J., et al. (2023). Development and test of highly accurate endpoint free energy methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Journal of Computational Chemistry, 44(13), 1300-1311. [Link]

-

Wang, J., et al. (2023). Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC, NIH. [Link]

-

CDN. (n.d.). Infrared Spectroscopy. [Link]

-

PubChem. (n.d.). 1-Naphthylamine. National Center for Biotechnology Information. [Link]

-

Wikipedia. (n.d.). 1-Naphthylamine. [Link]

-

Patil, R., et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. PMC. [Link]

-

ResearchGate. (n.d.). UV spectra of naphthalene (C10H8) (1 mg/L) dissolved in 96 % ethanol. [Link]

-

Mannhold, R., & Dross, K. (2006). Large‐Scale Evaluation of log P Predictors: Local Corrections May Compensate Insufficient Accuracy and Need of Experimentally Testing Every Other Compound. Request PDF. [Link]

-

Cambridge MedChem Consulting. (n.d.). LogP/D. [Link]

-

Semantic Scholar. (2021). Synthesis and Characterization of Schiff Bases Derived from 1-Naphthylamine Hydrochloride, Syria. [Link]

-

ResearchGate. (n.d.). IR absorption spectra of (1) parent 1-naphthylamine and (2) the polymer, synthesized at the cathode. [Link]

-

Doc Brown's Chemistry. (n.d.). database mass spectrometry INDEX of mass spectra of organic compounds analysis interpretation of mass spectra analysing fragmentation patterns molecular ion peak M M+1 spectrum organic compounds. [Link]

-

Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and Application of Substituent Naphthalene, Di-Arylamine Pendants Based-Polyamides, as Semiconductor. [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]

-

NIST. (n.d.). Naphthalene, 1-iodo-. NIST WebBook. [Link]

-

IOPscience. (2025). Resolution Infrared and UV-Vis spectrum of Naphthalene and Anthracene Compounds. [Link]

-

UCLA Chemistry. (n.d.). IR: amines. [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]

-

Beyer, A., et al. (2002). Selecting Internally Consistent Physicochemical Properties of Organic Compounds. PDF. [Link]

-

ResearchGate. (n.d.). Scope and Limitations for the Synthesis of β‐Naphthylamine 6/β‐Naphthol... [Link]

-

ResearchGate. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. PDF. [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. [Link]

-

PubMed. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 1-iodopropane C3H7I CH3CH2CH2I analysis of chemical shifts ppm... [Link]

-

Oriental Journal of Chemistry. (n.d.). Synthesis of Naphthalene Based Quinoxaline Derivatives using Surfactant and their Biological Applications as Drug. [Link]

-

NIST. (n.d.). 1-Naphthalenamine. NIST WebBook. [Link]

-

PubChem. (n.d.). 1-Iodonaphthalene. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 6-Iodonaphthalen-2-ol. National Center for Biotechnology Information. [Link]

-

PMC. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. PubMed Central. [Link]

-

ResearchGate. (n.d.). FTIR spectrum of (a) terephthalaldehyde, (b) melamine and (c) SNW-1. [Link]

-

PubChem. (n.d.). 1-Amino-2-naphthol. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 1-Amino-4-naphthol. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 6-Aminonaphthol. National Center for Biotechnology Information. [Link]

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. 1-Naphthalenamine (CAS 134-32-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Development and test of highly accurate endpoint free energy methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. peerj.com [peerj.com]

- 6. scs.illinois.edu [scs.illinois.edu]

- 7. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 8. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. 1-Naphthylamine CAS#: 134-32-7 [m.chemicalbook.com]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. researchgate.net [researchgate.net]

- 13. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]

- 14. Naphthalene, 1-iodo- [webbook.nist.gov]

- 15. thieme-connect.de [thieme-connect.de]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-Amino-6-Iodonaphthalene: A Key Building Block for Research and Development

Abstract

This technical guide provides a comprehensive overview of 1-Amino-6-Iodonaphthalene (CAS No: 133298-67-6), a versatile synthetic intermediate crucial for researchers, medicinal chemists, and drug development professionals. This document delves into the compound's fundamental properties, synthesis, and key applications, with a particular focus on its role in modern cross-coupling reactions. By synthesizing technical data with practical insights, this guide aims to equip scientists with the knowledge to effectively utilize this valuable chemical building block in their research endeavors.

Compound Identification and Properties

1-Amino-6-Iodonaphthalene, also known as 6-Iodonaphthalen-1-amine, is a bifunctional aromatic compound featuring both a reactive iodo group and a nucleophilic amino group. This unique substitution pattern makes it a highly valuable precursor in the synthesis of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science.

Table 1: Core Compound Identifiers

| Identifier | Value |

| CAS Number | 133298-67-6[1] |

| IUPAC Name | 6-Iodonaphthalen-1-amine |

| Synonyms | 1-Amino-6-iodonaphthalene |

| Molecular Formula | C₁₀H₈IN |

| Molecular Weight | 269.08 g/mol |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Appearance | Solid (Form may vary by supplier) | General Supplier Data |

| Melting Point | Data not consistently available; requires experimental verification. | N/A |

| Solubility | Generally soluble in organic solvents like DMF, DMSO, and chlorinated solvents. Poorly soluble in water. | Inferred from similar structures |

| pKa | ~3.46 (Predicted for the amine group) | Guidechem |

Synthesis and Purification

The synthesis of 1-Amino-6-Iodonaphthalene is not as widely documented as that of simpler naphthalene derivatives. However, a common conceptual pathway involves the modification of a pre-existing aminonaphthalene scaffold. One plausible synthetic strategy begins with a commercially available aminonaphthalene sulfonic acid, such as 1-aminonaphthalene-6-sulfonic acid (1,6-Cleve's acid).

The causality behind this choice lies in the established reactivity of sulfonic acid groups. This group can be replaced through processes like diazotization followed by a Sandmeyer-type reaction or other displacement methods to introduce the iodo group. A generalized, multi-step synthesis is outlined below.

Diagram 1: Conceptual Synthetic Pathway

Caption: A plausible multi-step synthesis of 1-Amino-6-iodonaphthalene.

Note: This represents a conceptual pathway. Researchers should consult and adapt procedures from peer-reviewed literature for specific experimental conditions.

Field-Proven Insight: Purification

Purification is critical. Due to the potential for isomeric impurities from the sulfonation or nitration steps, column chromatography on silica gel is the method of choice. A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is effective for separating the desired product from starting materials and byproducts. The progress can be monitored by Thin-Layer Chromatography (TLC).

Key Reactions & Applications in Drug Development

The true value of 1-Amino-6-Iodonaphthalene lies in its capacity to undergo sequential, site-selective reactions. The carbon-iodine bond is an excellent handle for palladium-catalyzed cross-coupling reactions, while the amino group can be used for amidation, alkylation, or as a directing group.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds.[2] In this context, 1-Amino-6-Iodonaphthalene serves as the aryl halide partner, reacting with various organoboron reagents to form complex biaryl structures. These structures are prevalent in many FDA-approved drugs.

Diagram 2: Suzuki-Miyaura Catalytic Cycle Workflow

Caption: Generalized workflow for a Suzuki-Miyaura coupling experiment.

Exemplary Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol is a representative, non-optimized procedure to illustrate the methodology.

-

Reaction Setup: To a flame-dried Schlenk flask, add 1-Amino-6-Iodonaphthalene (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Catalyst Addition: Under the inert atmosphere, add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.).

-

Solvent Addition: Add a degassed solvent mixture, such as DMF and water (e.g., a 4:1 ratio).

-

Reaction: Heat the mixture to 100 °C and stir vigorously. Monitor the reaction's progress by TLC.

-

Workup: After completion, cool the reaction to room temperature. Dilute the mixture with water and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the 6-phenylnaphthalen-1-amine product.

Significance in Medicinal Chemistry

The naphthalene core is a privileged scaffold in drug discovery, appearing in numerous therapeutics.[3] The ability to functionalize both the 1- and 6-positions of the naphthalene ring system allows for the systematic exploration of a molecule's structure-activity relationship (SAR). For instance, the amino group can be acylated to introduce various side chains, while the iodo-position can be used to append different aryl or heteroaryl groups via cross-coupling. This dual functionality is invaluable for generating libraries of diverse compounds for high-throughput screening. Naphthalene derivatives have been investigated for a wide range of therapeutic applications, including as melatonin receptor agonists and in anti-inflammatory agents.

Supplier Information

1-Amino-6-Iodonaphthalene is available from several chemical suppliers specializing in research and development quantities. When sourcing, it is crucial to verify purity and obtain a certificate of analysis.

Table 3: Selected Supplier Information

| Supplier | Website | Notes |

| BLD Pharm | bldpharm.com | Offers various research chemicals and building blocks.[1] |

| Guidechem | guidechem.com | A platform listing multiple suppliers. |

| Hangzhou J&H Chemical Co. | jh-chem.com | Listed as a supplier on various chemical portals. |

This is not an exhaustive list, and availability may vary. Researchers should perform their own due diligence.

Safety and Handling

As with any laboratory chemical, 1-Amino-6-Iodonaphthalene should be handled with appropriate care in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, is mandatory.

-

Hazard Statements (Anticipated): Based on similar structures, this compound may cause skin and eye irritation. It may be harmful if swallowed or inhaled.

-

Precautions: Avoid breathing dust/fumes. Wash hands thoroughly after handling. Store in a cool, dry, well-ventilated place away from oxidizing agents.

Crucial Note: Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling the compound. The SDS will contain detailed and authoritative safety, handling, and disposal information.

Conclusion

1-Amino-6-Iodonaphthalene is a strategically important building block for synthetic and medicinal chemistry. Its dual reactive sites—the amino group and the iodo group—provide chemists with a versatile platform for constructing complex molecules through sequential, well-controlled reactions. Its utility in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, makes it an indispensable tool for creating the biaryl and heteroaryl linkages that are fundamental to many modern pharmaceutical agents. This guide provides the foundational knowledge for researchers to confidently and effectively incorporate this compound into their synthetic programs.

References

-

PubChem. 18-Crown-6 | C12H24O6 | CID 28557. National Institutes of Health. Available at: [Link]

-

Oriental Journal of Chemistry. Green Protocols for the One-Pot Synthesis of Vanillin Based Aminoalkyl and Amidoalkyl Naphthols and their Antibacterial Activity. Available at: [Link]

-

J-STAGE. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Available at: [Link]

-

Organic Chemistry Portal. O'Donnell Amino Acid Synthesis. Available at: [Link]

-

SciELO México. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Available at: [Link]

- Google Patents. US7423030B2 - 1-amino-phthalazine derivatives, the preparation and the therapeutic use thereof.

- Google Patents. CN104292126A - Naphthalene derivatives and their application in medicine.

-

International Scholars Journals. An unusual way to synthesize 1-nitronaphthalene from 1-amino-5-nitronaphthalene. Available at: [Link]

-

National Institutes of Health. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Available at: [Link]

-

PubChem. Pharmaceutical compositions - Patent US-10596120-B2. National Institutes of Health. Available at: [Link]

- Google Patents. US3431293A - Amino-phenol compounds.

-

PubChem. 2,4,8,10-Tetra-tert-butyl-6-hydroxy-6H,12H-6lambda

5-dibenzo(d,g)(1,3,2)dioxaphosphocin-6-one | C29H43O4P | CID 174427. National Institutes of Health. Available at: [Link] -

National Institutes of Health. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Available at: [Link]

-

Organic Syntheses. 2-Naphthol, 1-amino-, hydrochloride. Available at: [Link]

- Google Patents. US4874892A - Process for the preparation of 6-hydroxynaphthalene-1-carboxylic from 1-aminomethylnaphthalene-6-sulphonic acid.

-

Cheméo. Chemical Properties of Trisiloxane, octamethyl- (CAS 107-51-7). Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Crystal Structure Analysis of 1-Amino-6-Iodonaphthalene

Introduction: Unveiling the Solid-State Architecture

In the fields of materials science and pharmaceutical development, the precise three-dimensional arrangement of atoms within a crystal lattice is a critical determinant of a compound's bulk properties. For N-aryl-substituted compounds like 1-Amino-6-Iodonaphthalene, this solid-state architecture dictates everything from solubility and stability to optical and electronic characteristics. Understanding this structure is paramount for establishing structure-activity relationships (SAR) and rationally designing novel molecules with tailored functionalities[1].

1-Amino-6-Iodonaphthalene is a particularly interesting subject. The presence of an amino group (a classic hydrogen bond donor), an aromatic naphthalene core (capable of π-π stacking), and an iodine atom (a potent halogen bond donor) creates a rich playground for a variety of intermolecular interactions[2][3]. These non-covalent forces are the master architects of the crystal lattice, and their interplay defines the final supramolecular assembly.

This in-depth technical guide provides a comprehensive walkthrough of the entire crystal structure analysis workflow for 1-Amino-6-Iodonaphthalene. As a senior application scientist, my objective is not merely to present a protocol but to illuminate the causality behind each step. We will journey from the synthesis of the raw material and the delicate art of single-crystal growth to the intricacies of X-ray diffraction, data refinement, and the nuanced interpretation of the resulting structural model. This guide is designed for researchers and drug development professionals, offering field-proven insights to ensure both technical accuracy and a deep, practical understanding of the process.

Synthesis and High-Quality Crystal Growth

The foundation of any successful crystal structure analysis is a pure compound that can be coaxed into forming a single, defect-free crystal. The quality of the crystal is the single most important variable determining the quality of the diffraction data and, consequently, the accuracy of the final structure.

A Representative Synthesis Protocol

While numerous synthetic routes to substituted aminonaphthalenes exist, a common approach involves the modification of a commercially available precursor. For 1-Amino-6-Iodonaphthalene, a plausible route could involve the iodination of a suitable aminonaphthalene precursor or the amination of an iodonaphthalene. For the purposes of this guide, we will outline a general procedure starting from a related aminonaphthol, which highlights common synthetic transformations.

Protocol: Synthesis of 1-Amino-6-Iodonaphthalene Precursor

-

Starting Material: Begin with a commercially available precursor such as 6-amino-1-naphthol[4].

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the 6-amino-1-naphthol in a suitable solvent like glacial acetic acid.

-

Iodination: Introduce an iodinating agent, such as N-iodosuccinimide (NIS) or iodine monochloride (ICl), to the solution portion-wise at room temperature. The iodine will preferentially substitute at an electron-rich position on the naphthalene ring.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, pour the reaction mixture into a beaker of ice water to precipitate the crude product.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with water to remove any acid residue, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to yield the purified iodinated aminonaphthol intermediate. Subsequent functional group manipulation would be performed to arrive at the target 1-Amino-6-Iodonaphthalene.

The Art of Crystallization: Slow Evaporation

Growing a single crystal suitable for X-ray diffraction is often more art than science, requiring patience and careful control of conditions. The slow evaporation technique is one of the most effective and widely used methods for small organic molecules[5][6].

Causality: The core principle is to allow molecules to transition from the disordered state of a solution to the highly ordered lattice of a crystal as slowly as possible. Rapid precipitation traps solvent molecules and introduces defects, leading to poor diffraction. Slow evaporation of the solvent gradually increases the solute concentration to the point of supersaturation, providing ample time for molecules to self-assemble into a single, well-ordered nucleus that can grow unimpeded[7].

Protocol: Single Crystal Growth via Slow Evaporation

-

Solvent Selection: Choose a solvent or solvent system in which 1-Amino-6-Iodonaphthalene is moderately soluble. Highly volatile solvents like dichloromethane should be used with caution as they can evaporate too quickly[7]. A good starting point is often a solvent in which the compound is soluble, paired with an anti-solvent in which it is insoluble[6]. For this molecule, a system like toluene or a mixture of ethyl acetate and hexane could be effective.

-

Prepare a Near-Saturated Solution: Dissolve a small amount (5-10 mg) of the purified compound in a minimal volume of the chosen solvent in a clean, small-bore vial or test tube. Gently warm the solution if necessary to ensure complete dissolution[8].

-

Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean crystallization vessel. This step is critical to remove any dust or particulate matter that could act as unwanted nucleation sites, leading to a shower of microcrystals instead of a single large one.

-

Control Evaporation: Cover the vial with parafilm and pierce it with one or two small holes using a needle[6]. The number and size of these holes are the primary means of controlling the evaporation rate.

-

Incubation: Place the vial in a vibration-free location (e.g., a quiet corner of a lab bench or a dedicated crystallization incubator) at a constant temperature.

-

Patience and Observation: Monitor the vial over several days to weeks. High-quality crystals should appear as clear, well-defined blocks or needles.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

With a suitable crystal in hand, the next step is to bombard it with X-rays and measure the resulting diffraction pattern. SC-XRD is the definitive method for determining the atomic arrangement in the solid state[1][9].

Theoretical Basis: A crystal acts as a three-dimensional diffraction grating for X-rays. When a monochromatic X-ray beam strikes the crystal, it is scattered by the electron clouds of the atoms. Due to the periodic arrangement of atoms in the lattice, most scattered waves interfere destructively. However, in specific directions, they interfere constructively, producing a pattern of discrete diffraction spots (reflections). The geometry and intensity of these spots contain all the information needed to reconstruct the 3D electron density of the molecule.

Protocol: SC-XRD Data Collection

-

Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in size) is carefully selected under a microscope and mounted on a specialized loop or glass fiber.

-

Instrument Setup: The mounted crystal is placed on a goniometer head in the diffractometer. A stream of cold nitrogen gas (typically 100 K) is directed at the crystal.

-

Causality: Low-temperature data collection is crucial. It minimizes thermal vibrations of the atoms, resulting in sharper diffraction spots at higher angles (higher resolution) and a more precise final structure[10].

-

-

Data Collection Strategy: The instrument's software is used to determine the crystal's unit cell parameters and orientation. A data collection strategy is then calculated to measure a complete and redundant set of reflections by rotating the crystal through a series of angles (e.g., omega and phi scans).

-

X-ray Exposure: The crystal is exposed to a focused beam of monochromatic X-rays (commonly from a Molybdenum or Copper source), and the diffracted X-rays are recorded by a detector[10].

-

Data Integration and Scaling: After collection, the raw data images are processed. The software integrates the intensity of each reflection spot and applies various corrections (e.g., for Lorentz factor, polarization, and absorption) to produce a final reflection file (e.g., an HKL file).

| Parameter | Typical Value/Choice | Rationale |

| X-ray Source | Mo Kα (λ = 0.71073 Å) | Provides good resolution for small molecules[10]. |

| Temperature | 100(2) K | Minimizes atomic thermal motion, improving data quality. |

| Detector Distance | 50-60 mm | Balances resolution and the ability to capture high-angle data. |

| Exposure Time | 5-20 seconds/frame | Optimized to achieve good signal-to-noise without overloading the detector. |

| Data Completeness | >99% | Ensures a sufficient number of reflections are measured for a reliable structure solution. |

| Redundancy | 3-4 | Multiple measurements of equivalent reflections improve data statistics. |

Crystal Structure Solution and Refinement

The reflection file contains a list of diffraction spot intensities and their positions (indexed by h, k, and l), but the phase information is lost during the experiment. This "phase problem" is the central challenge of crystallography.

Structure Solution: The phase problem is typically solved using direct methods or Patterson methods, which are statistical approaches that can derive initial phase estimates directly from the measured intensities. This initial solution provides a rough, often incomplete, electron density map where the positions of the heaviest atoms (like iodine) can usually be identified.

Structure Refinement: Refinement is the iterative process of improving this initial atomic model to achieve the best possible fit with the experimental diffraction data[11]. The most common method is full-matrix least-squares refinement, often performed with software like SHELXL[12].

Causality: The refinement algorithm adjusts the parameters of the model (atomic coordinates, site occupancies, and atomic displacement parameters) to minimize the difference between the experimentally observed structure factors (|Fo|) and the structure factors calculated from the model (|Fc|).

Protocol: Structure Refinement using SHELXL

-

Initial Model: An instruction file (.ins) is created containing the unit cell information and the initial atomic positions from the structure solution step.

-

Isotropic Refinement: In the initial cycles, atoms are refined isotropically, meaning their thermal motion is modeled as a simple sphere. Missing non-hydrogen atoms are located from the difference Fourier map, which shows regions of excess or deficient electron density.

-

Anisotropic Refinement: Once all non-hydrogen atoms are located, they are refined anisotropically. Their thermal motion is now modeled as an ellipsoid, which can account for directional vibrations within the crystal lattice.

-

Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions using geometric constraints (e.g., using the HFIX command in SHELXL) and refined using a riding model[11].

-

Convergence: The refinement is continued until convergence is reached, meaning the shifts in atomic parameters between cycles become negligible. The quality of the final model is assessed using several key metrics.

Reporting and Archiving Crystallographic Data

The final, crucial step is to report the findings in a standardized format, ensuring the data is accessible and verifiable by the scientific community.

The Crystallographic Information File (CIF): The universal standard for reporting crystal structure data is the Crystallographic Information File (CIF).[13][14][15] This is a text-based file format, standardized by the International Union of Crystallography (IUCr), that contains all essential information about the structure determination experiment.[16][17]

A complete CIF includes:

-

Citation and sample details.

-

Unit cell parameters and space group.

-

Data collection and refinement parameters (as shown in the tables above).

-

Final atomic coordinates and displacement parameters.

-

A complete list of bond lengths, angles, and torsion angles.

-

Information on hydrogen bonding and other key interactions.

The SHELXL program automatically generates a comprehensive CIF file upon successful refinement (using the ACTA command). This file serves as the primary record of the crystal structure and is required for publication in scientific journals and for deposition into public databases.

Database Deposition: It is standard practice to deposit the final CIF with a crystallographic database, most commonly the Cambridge Structural Database (CSD) for small organic molecules. This ensures the long-term archiving of the data and makes it available for other researchers to analyze and use in future studies.

Conclusion

The crystal structure analysis of 1-Amino-6-Iodonaphthalene is a multi-step process that provides an unambiguous determination of its three-dimensional solid-state structure.[18] By carefully executing each stage—from synthesis and crystal growth to data collection, refinement, and detailed interaction analysis—we gain profound insights into the supramolecular architecture of the material. This knowledge is not merely academic; it is the fundamental information required to understand the compound's physical properties and to rationally design new materials and pharmaceutical agents with improved performance and desired characteristics. The interplay of hydrogen bonding, halogen bonding, and π-stacking in this system exemplifies the complex yet elegant principles that govern molecular recognition and self-assembly in the solid state.

References

-

CIF 1.1 syntax specification . International Union of Crystallography. [Link]

-

Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals . International Journal of Organic Chemistry, 13, 57-85. [Link]

-

Crystallographic Information File . Wikipedia. [Link]

-

Brown, I. D. (1996). CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange . Journal of research of the National Institute of Standards and Technology, 101(3), 321–327. [Link]

-

Introduction to Powder Crystallographic Information File (CIF) . CCP14: For the UK Powder Diffraction Community. [Link]

-

Brown, I. D. (1996). CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange . ResearchGate. [Link]

-

Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide . Acta Crystallographica Section E, 72(8), 1033-1042. [Link]

-

The Slow Evaporation Method . University of Washington, Department of Chemistry. [Link]

-

Bushmarinov, I. S., et al. (2019). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge . Molecules, 24(10), 1937. [Link]

-

Latifi, R. User guide to crystal structure refinement with SHELXL . [Link]

-

ShelXle Tutorial solving and refining crystal structures . YouTube. [Link]

-

Tateno, A., et al. (2020). Computational analysis of intermolecular interactions in a crystal with structural phase transitions . IUCrJ, 7(Pt 5), 841–848. [Link]

-

How to grow single crystals by slow evaporation method? . ResearchGate. [Link]

-

Crystallisation Techniques . University of Sydney. [Link]

-

Müller, P. Refinement of Disorder with SHELXL . MIT Department of Chemistry. [Link]

-

Guide for crystallization . EPFL. [Link]

-

SHELXL - An Easy Structure - Sucrose . University of Canterbury. [Link]

-

Spackman, M. A., & Jayatilaka, D. (2017). Intermolecular interactions in molecular crystals: what's in a name? . CrystEngComm, 19(22), 3185-3196. [Link]

-

Gavezzotti, A. (2013). Weak interactions in crystals: old concepts, new developments . CrystEngComm, 15(21), 4027-4038. [Link]

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL . Acta Crystallographica Section C, 71(1), 3-8. [Link]

-

Yin, W., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination . Molecular Pharmaceutics, 19(6), 1876-1885. [Link]

-

Yin, W., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination . Molecular Pharmaceutics, 19(6), 1876-1885. [Link]

-

Single-Crystal X-Ray Diffraction (SC-XRD) . Universität Ulm. [Link]

-

Andrews, K. G., & Murphy, G. K. (2023). Exploring the role of halogen bonding in iodonium ylides: insights into unexpected reactivity and reaction control . Beilstein Journal of Organic Chemistry, 19, 1683-1715. [Link]

-

Overview of halogen bond donors and related reference compounds applied in this study . ResearchGate. [Link]

-

Le-Phuc, C., et al. (2020). Iodine(III)‐Based Halogen Bond Donors: Properties and Applications . Chemistry – A European Journal, 26(58), 13101-13111. [Link]

-

Proserpio, D. M., et al. (2017). Halogen Bonding in Hypervalent Iodine and Bromine Derivatives: Halonium Salts . IUCrJ, 4(Pt 4), 411-419. [Link]

-

Metrangolo, P., et al. (2018). Halogen Bonding in Hypervalent Iodine Compounds . Topics in Current Chemistry, 376(1), 5. [Link]

-

Ates, B., et al. (2020). Synthesis, characterization, photophysical and surface properties of poly(amino naphthalene) and its poly(azomethine) compound . Journal of the Turkish Chemical Society Section A: Chemistry, 7(3), 859-876. [Link]

-

1-Iodonaphthalene . PubChem. [Link]

-

O'Donnell Amino Acid Synthesis . Organic Chemistry Portal. [Link]

-

Hatfield, S. A., et al. (2018). Crystal structure of 4-[(adamantan-1-yl)amino]naphthalene-1,2-dione . Acta Crystallographica Section E, 74(Pt 5), 629-633. [Link]

-

Srivastava, N., Shukla, M., & Saha, S. (2018). An unusual way to synthesize 1-nitronaphthalene from 1-amino-5-nitronaphthalene . International Journal of Anatomy and Physiology, 7(12), 1-5. [Link]

- Process for the preparation of 1-amino-naphthalene 4-sulfonic acid (naphthionic acid).

-

6-Aminonaphthol . PubChem. [Link]

-

Naphthalene, 1-iodo- . NIST WebBook. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Exploring the role of halogen bonding in iodonium ylides: insights into unexpected reactivity and reaction control - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 6-Aminonaphthol | C10H9NO | CID 90295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Slow Evaporation Method [people.chem.umass.edu]

- 7. unifr.ch [unifr.ch]

- 8. researchgate.net [researchgate.net]

- 9. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm [uni-ulm.de]

- 11. An Easy Structure - Sucrose [xray.uky.edu]

- 12. journals.iucr.org [journals.iucr.org]

- 13. iucr.org [iucr.org]

- 14. Crystallographic Information File - Wikipedia [en.wikipedia.org]

- 15. CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Introduction to Powder Crystallographic Information File (CIF) [pd.chem.ucl.ac.uk]

- 17. researchgate.net [researchgate.net]

- 18. rigaku.com [rigaku.com]

Introduction: The Strategic Value of the 1-Amino-6-Iodonaphthalene Scaffold

An In-Depth Technical Guide to the Synthesis of Novel 1-Amino-6-Iodonaphthalene Derivatives

The naphthalene core is a privileged scaffold in medicinal chemistry, forming the structural basis for numerous FDA-approved drugs, including propranolol, naproxen, and bedaquiline.[1] Its rigid, planar, and lipophilic nature allows it to effectively interact with a wide array of biological targets, from enzymes to receptors.[2] The 1-amino-6-iodonaphthalene framework represents a particularly versatile platform for drug discovery. This disubstituted naphthalene offers two distinct and orthogonally reactive functional handles: a nucleophilic amino group and an iodine atom perfectly suited for transition metal-catalyzed cross-coupling reactions.

This guide provides a comprehensive overview of the synthesis of the 1-amino-6-iodonaphthalene core and its subsequent derivatization into novel chemical entities. We will delve into the mechanistic rationale behind modern synthetic methodologies, provide detailed, field-proven protocols, and offer insights into the characterization and optimization of these processes. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful scaffold in their discovery programs.

Retrosynthetic Analysis and Core Synthetic Strategy

A logical retrosynthetic analysis of target derivatives reveals that the primary challenge lies in the efficient and selective construction of the core 1-amino-6-iodonaphthalene structure. Once the core is synthesized, a diverse library of analogs can be generated through functionalization of the amino and iodo groups.

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Causality Behind Experimental Choices:

-

Catalyst Precursor: Pd₂(dba)₃ or Pd(OAc)₂ are common choices. They are reduced in situ to the active Pd(0) species. [3]Air-stable Pd(I) dimer precatalysts have also been developed to improve robustness. [4]* Ligand: The choice of phosphine ligand is critical. Sterically hindered, electron-rich biaryl phosphine ligands like X-Phos or BrettPhos are highly effective. [5][3]They promote the rates of both oxidative addition and reductive elimination while preventing the formation of unreactive palladium dimers.

-

Base: A non-nucleophilic base is required to deprotonate the coordinated amine without competing in the reaction. Sodium tert-butoxide (NaOt-Bu) or potassium tert-butoxide (KOt-Bu) are frequently used. [3]* Amine Source: To install a primary amino group (-NH₂), a protected ammonia equivalent like benzophenone imine or LiHMDS is often used, followed by hydrolysis. [5] Detailed Experimental Protocol: Synthesis of 1-Amino-6-Iodonaphthalene

This protocol describes the mono-amination of 1,6-diiodonaphthalene using benzophenone imine as an ammonia surrogate.

-

Reactor Setup: To an oven-dried Schlenk flask under an argon atmosphere, add 1,6-diiodonaphthalene (1.0 eq), Pd₂(dba)₃ (0.02 eq), and X-Phos (0.05 eq).

-

Reagent Addition: Add sodium tert-butoxide (1.2 eq). Evacuate and backfill the flask with argon three times.

-

Solvent and Nucleophile: Add anhydrous toluene via syringe, followed by benzophenone imine (1.1 eq).

-

Reaction: Heat the reaction mixture to 100-110 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until consumption of the starting material is observed (typically 12-24 hours).

-

Workup (Imine Hydrolysis): Cool the mixture to room temperature. Add 2M aqueous HCl and stir vigorously for 2-4 hours to hydrolyze the imine.

-

Extraction: Neutralize the mixture with aqueous NaHCO₃. Transfer to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield 1-amino-6-iodonaphthalene.

Methodology 2: Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for forming C-N bonds using a copper catalyst. [6]Traditional Ullmann reactions require harsh conditions, often involving high temperatures (>200 °C) and stoichiometric amounts of copper powder. [6][7]Modern protocols have improved upon this by using soluble copper(I) salts (e.g., CuI) and ligands like diamines or amino acids, which allow the reaction to proceed at lower temperatures. [8][9]While often superseded by palladium-catalyzed methods for high-value pharmaceutical intermediates, it remains a cost-effective alternative.

Key Features:

-

Catalyst: Copper(I) iodide (CuI) is a common and effective catalyst.

-

Ligand: 1,10-Phenanthroline or L-proline can accelerate the reaction.

-

Base: A strong base like K₂CO₃ or Cs₂CO₃ is typically required.

-

Solvent: High-boiling polar aprotic solvents like DMF or NMP are generally used.

Part 2: Derivatization of the 1-Amino-6-Iodonaphthalene Scaffold

Once synthesized, the core scaffold provides two chemically distinct points for diversification. The amino group can be readily acylated or sulfonated, while the iodo group is an excellent handle for a variety of palladium-catalyzed cross-coupling reactions.

N-Functionalization via Acylation and Sulfonylation

Standard organic chemistry protocols can be used to modify the primary amino group, introducing amides, sulfonamides, and other functionalities common in bioactive molecules.

Experimental Protocol: Synthesis of N-(6-Iodonaphthalen-1-yl)acetamide

-

Setup: Dissolve 1-amino-6-iodonaphthalene (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.

-

Base Addition: Add pyridine or triethylamine (1.2 eq) to the solution and cool the mixture in an ice bath.

-

Acylation: Slowly add acetic anhydride or acetyl chloride (1.1 eq) to the stirred solution. [10]4. Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

-

Workup: Quench the reaction with water. Separate the organic layer, wash successively with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting N-(6-iodonaphthalen-1-yl)acetamide can be further purified by recrystallization if necessary.

C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

The iodine atom at the 6-position is a prime site for introducing new carbon-based substituents. The Suzuki-Miyaura coupling is a robust and highly versatile palladium-catalyzed reaction that couples an organoboron reagent (e.g., a boronic acid) with an organohalide. [11] Experimental Protocol: Synthesis of 1-Amino-6-phenylnaphthalene

-

Reactor Setup: In a microwave vial or Schlenk tube, combine 1-amino-6-iodonaphthalene (1.0 eq), phenylboronic acid (1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

-

Base and Solvent: Add an aqueous solution of a base, such as 2M Na₂CO₃. Add a solvent like 1,4-dioxane or DME.

-

Reaction: De-gas the mixture by bubbling argon through the solution for 15 minutes. Seal the vessel and heat to 80-120 °C (conventional heating) or 150 °C (microwave irradiation) for 30-60 minutes. Monitor by LC-MS.

-

Workup: Cool the reaction mixture and dilute with ethyl acetate and water.

-

Extraction and Purification: Separate the layers. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.

Quantitative Data and Characterization

The identity and purity of all synthesized compounds must be rigorously confirmed. The following table summarizes expected data for the core scaffold and a representative derivative.

| Compound | Formula | Mol. Weight | 1H NMR (Aromatic Protons, ppm) | 13C NMR (Aromatic Carbons, ppm) | Key MS Fragments (m/z) |

| 1-Amino-6-iodonaphthalene | C₁₀H₈IN | 269.08 | 6.8 - 8.2 | 90 - 150 | 269 [M]⁺, 142 [M-I]⁺, 127 [I]⁺ |

| N-(6-Iodonaphthalen-1-yl)acetamide | C₁₂H₁₀INO | 311.12 | 7.2 - 8.5 | 95 - 150, ~169 (C=O) | 311 [M]⁺, 269 [M-COCH₂]⁺, 142 [M-I-COCH₂]⁺ |

Note: NMR chemical shifts are approximate and depend on the solvent used. Data is predicted based on analogous structures.[12][13][14]

Characterization Notes:

-

NMR Spectroscopy: In the ¹H NMR of 1-amino-6-iodonaphthalene, the protons adjacent to the amino group will experience an upfield shift compared to those near the deshielding iodine atom. [12]* Mass Spectrometry: The molecular ion peak should be prominent. A characteristic isotopic pattern for iodine may be observed. A key fragmentation peak corresponding to the loss of the iodine atom is expected. [12]* IR Spectroscopy: The presence of the amino group will be indicated by N-H stretching bands around 3300-3500 cm⁻¹. For acylated derivatives, a strong C=O stretch will appear around 1650-1700 cm⁻¹.

Conclusion

The 1-amino-6-iodonaphthalene scaffold is a highly valuable building block for the synthesis of novel, diverse, and potentially bioactive molecules. Modern synthetic methods, particularly the Buchwald-Hartwig amination and Suzuki-Miyaura cross-coupling, provide efficient and reliable pathways to construct and elaborate upon this core structure. The orthogonal reactivity of the amino and iodo groups allows for a modular and systematic approach to library synthesis, making it an ideal platform for medicinal chemistry and drug discovery programs. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the rich chemical space accessible from this versatile intermediate.

References

-

Wikipedia. Ullmann condensation . Available from: [Link]

-

Wikipedia. Buchwald–Hartwig amination . Available from: [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination . Available from: [Link]

-

Dalton Transactions. Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands . Available from: [Link]

-

YouTube. The Buchwald-Hartwig Amination Reaction . Available from: [Link]

-

Wikipedia. Ullmann reaction . Available from: [Link]

-

SpringerLink. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series . Available from: [Link]

-

PubChem. 1-Iodonaphthalene . Available from: [Link]

-

Organic Chemistry Portal. Ullmann Reaction . Available from: [Link]

-

MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst . Available from: [Link]

-

PubMed. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective . Available from: [Link]

Sources

- 1. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 7. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 8. Ullmann Reaction [organic-chemistry.org]

- 9. mdpi.com [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 1-Iodonaphthalene (CAS 90-14-2)|RUO [benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. 1-Iodonaphthalene(90-14-2) 1H NMR spectrum [chemicalbook.com]

- 14. 6-AMINO-1-NAPHTHOL(23894-12-4) 1H NMR [m.chemicalbook.com]

A Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 1-Amino-6-iodonaphthalene

This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1-Amino-6-iodonaphthalene. Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this compound through modern NMR techniques. The guide emphasizes the causal relationships behind experimental choices and provides a framework for interpreting the spectral data with high scientific integrity.

Introduction

1-Amino-6-iodonaphthalene is a substituted naphthalene derivative of significant interest in synthetic organic chemistry and materials science. Its bifunctional nature, possessing both a nucleophilic amino group and a heavy iodine atom, makes it a versatile building block for the synthesis of more complex molecules, including dyes, pharmaceuticals, and electronic materials. Accurate structural characterization is paramount, and NMR spectroscopy stands as the most powerful tool for the unambiguous determination of its molecular architecture in solution.

This guide will present a detailed examination of the ¹H and ¹³C NMR spectra of 1-Amino-6-iodonaphthalene. The discussion will be grounded in the fundamental principles of NMR, focusing on the influence of the amino and iodo substituents on the chemical shifts and coupling patterns of the naphthalene ring system.

Molecular Structure and Numbering Scheme

To facilitate a clear and concise discussion of the NMR data, the standard IUPAC numbering for the naphthalene ring is employed. The molecular structure and numbering scheme for 1-Amino-6-iodonaphthalene are depicted in the diagram below.

Caption: Molecular structure and atom numbering of 1-Amino-6-iodonaphthalene.

Experimental Protocol for NMR Data Acquisition

The following protocol outlines a standard procedure for acquiring high-quality ¹H and ¹³C NMR spectra of 1-Amino-6-iodonaphthalene. This protocol is designed to be self-validating by ensuring proper sample preparation and instrument calibration.

1. Sample Preparation:

-

Weigh approximately 10-20 mg of 1-Amino-6-iodonaphthalene into a clean, dry 5 mm NMR tube.

-